Ascorbyl tetra-2-hexyldecanoate

Description

Context and Significance within Ascorbate (B8700270) Derivative Research

Ascorbyl tetra-2-hexyldecanoate is a lipophilic derivative of L-ascorbic acid (Vitamin C) that has garnered significant attention in academic and industrial research. The primary impetus for the development of ascorbate derivatives stems from the inherent limitations of pure L-ascorbic acid, which, despite its potent antioxidant properties, is chemically unstable and hydrophilic, limiting its formulation stability and penetration into the skin. skiningredients.comguidechem.comresearchgate.net this compound was engineered to overcome these challenges, offering enhanced stability against heat and oxidation and superior solubility in cosmetic oils. chemicalbook.comhlextract.comyrchemspec.com

Its significance lies in its function as a stable pro-vitamin C, which can be absorbed transdermally and subsequently hydrolyzed by enzymes in the skin to release active L-ascorbic acid. chemicalbook.comnih.gov This mechanism allows for the delivery of vitamin C's physiological benefits. Research has demonstrated its role as a potent antioxidant that inhibits lipid peroxidation and protects against cellular damage from reactive oxygen species. chemicalbook.comhlextract.comnih.gov Studies have shown that it can suppress the elevation of intracellular peroxide following UVB irradiation and enhance cellular tolerance against oxidative stress. nih.gov Furthermore, its lipophilic nature is a key attribute, facilitating better penetration through the stratum corneum compared to its water-soluble parent compound. guidechem.comaddactives.eu This increased bioavailability allows it to exert its effects, such as promoting collagen synthesis and inhibiting melanogenesis, more effectively within the skin. chemicalbook.comhlextract.com

Nomenclature and Isomeric Considerations in Scientific Literature

The nomenclature surrounding this compound is complex and has been a source of confusion in scientific and commercial literature. The compound is frequently referred to by several synonyms, including Ascorbyl Tetraisopalmitate (ATIP), Tetrahexyldecyl Ascorbate (THDA), and the trade name VC-IP. guidechem.comnih.govresearchgate.netmedchemexpress.com While often used interchangeably, there are distinctions and debates regarding their precise chemical structures. wordpress.comlabmuffin.com

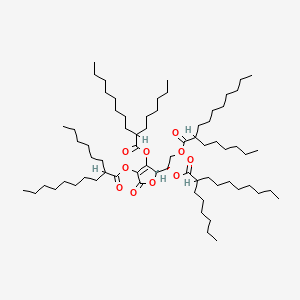

The IUPAC name for the structure most consistently associated with the CAS number 183476-82-6 is 1-((2R)-3,4-bis((2-hexyldecanoyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl bis(2-hexyldecanoate). sigmaaldrich.com This name clarifies that the compound is a tetraester of ascorbic acid and 2-hexyldecanoic acid, which is a branched-chain isomer of palmitic acid. labmuffin.comnih.gov The term "isopalmitate" in Ascorbyl Tetraisopalmitate is a broader term for isomers of palmitic acid, and research suggests that the 2-hexyldecanoate structure is the specific isomer used in the material supplied by its original developer, Nikkol Chemicals. guidechem.comlabmuffin.com The name Tetrahexyldecyl Ascorbate (THDA) is also widely used and generally refers to the same 2-hexyldecanoate structure. labmuffin.comnih.gov This ambiguity highlights the importance of referencing the specific chemical structure or CAS number in research to ensure clarity.

| Identifier Type | Identifier |

| Chemical Name | This compound |

| Common Synonyms | Ascorbyl Tetraisopalmitate (ATIP), Tetrahexyldecyl Ascorbate (THDA) |

| CAS Number | 183476-82-6 |

| Molecular Formula | C70H128O10 |

| Molecular Weight | 1129.76 g/mol |

| IUPAC Name | 1-((2R)-3,4-bis((2-hexyldecanoyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl bis(2-hexyldecanoate) |

Historical Development and Research Trajectory of Ascorbate Esters

The development of ascorbate esters is rooted in the quest to harness the biological benefits of vitamin C while circumventing its inherent instability. guidechem.com L-ascorbic acid is readily oxidized, especially when exposed to air, light, and heat, presenting significant challenges for its use in various formulations. skiningredients.com Early research efforts focused on creating more stable, lipid-soluble forms of vitamin C. One of the first such derivatives to be synthesized was Ascorbyl Palmitate, an ester formed from ascorbic acid and the straight-chain fatty acid, palmitic acid. researchgate.netwikipedia.org This created a fat-soluble molecule, improving its miscibility in lipid-based systems. researchgate.net

The synthesis of ascorbyl esters has evolved over time. Initial chemical methods often required harsh reaction conditions that could lead to side products and decomposition of the ascorbic acid molecule. researchgate.net A significant advancement was the application of enzymatic synthesis using lipases. researchgate.netnih.gov Lipase-catalyzed esterification provides a milder, more regioselective approach, improving the yield and purity of the final product. nih.gov This biocatalytic route addressed major obstacles like the insolubility of hydrophilic ascorbic acid in the non-polar solvents required for the reaction. nih.gov

The research trajectory then moved towards creating even more stable and efficacious esters, leading to the development of tetra-substituted derivatives like this compound. skiningredients.com This compound, developed in Japan, represented a significant step forward due to its high stability and excellent transdermal absorption. guidechem.comchemicalbook.com Subsequent research has focused on validating its efficacy through a variety of in vitro and clinical studies. Investigations have confirmed its antioxidant capabilities, its role in preventing UV-induced skin pigmentation, and its effects on improving skin hydration, microrelief, and wrinkles. skiningredients.comnih.govresearchgate.netnih.gov The ongoing research continues to explore the full potential of this and other novel ascorbyl esters in dermatological and cosmetic science. mdpi.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWBEINAQKIQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Approaches for Ascorbyl Tetra-2-hexyldecanoate

The industrial production of this compound has moved beyond traditional multi-step processes, which often require harsh conditions and the use of corrosive reagents. google.com Modern methodologies focus on efficiency, milder reaction conditions, and improved yields.

One notable advanced approach is a one-step synthesis that utilizes an oxidative esterification reaction. A patent for this method describes the reaction of L-ascorbic acid with 2-hexyldecanal (B14068672) in the presence of an azacarbene catalyst and an oxidant. google.com This process is advantageous as it combines the oxidation of the aldehyde to a carboxylic acid and the subsequent esterification of all four hydroxyl groups of ascorbic acid into a single, efficient step. The use of 2-hexyldecanal as the precursor for the 2-hexyldecanoate moiety streamlines the synthesis. google.com This method is highlighted for its mild conditions and represents a greener, more efficient alternative to classical methods that might involve isolating and using reactive intermediates like acyl chlorides. google.com

| Component | Description |

|---|---|

| Raw Materials | L-ascorbic acid and 2-hexyldecanal |

| Catalyst | Azacarbene (generated from a triazole salt and a base) |

| Reaction Type | One-step oxidative esterification |

| Key Advantage | Avoids harsh reagents (e.g., strong acids, acyl chlorides) and simplifies the process, making it suitable for industrial production. |

Esterification Chemistry of L-Ascorbic Acid and Fatty Acids

The esterification of L-ascorbic acid with fatty acids is a cornerstone of producing stabilized, lipophilic vitamin C derivatives. The primary challenge in these syntheses is the vastly different solubility of the reactants: L-ascorbic acid is hydrophilic, while fatty acids are lipophilic. nih.govresearchgate.net This necessitates specific strategies, such as the use of polar organic solvents or ionic liquids, to create a viable reaction medium. nih.gov

Esterification can be achieved through two main routes: chemical catalysis and biocatalysis.

Chemical Catalysis: Traditional chemical methods often employ strong acids, such as concentrated sulfuric acid, as catalysts to facilitate the reaction between ascorbic acid and a fatty acid or its derivative. researchgate.net Another route involves using more reactive acyl donors like aliphatic carboxylic acid halides. google.com While effective, these methods can be harsh, leading to the degradation of the sensitive ascorbic acid molecule and the formation of unwanted side products, complicating the purification process. researchgate.net

Biocatalysis (Enzymatic Synthesis): The use of lipases as catalysts has become a preferred green alternative. nih.govresearchgate.net Lipases exhibit high regioselectivity, often selectively catalyzing esterification at the primary hydroxyl group (C-6) of ascorbic acid under mild reaction conditions. nih.govresearchgate.net To improve reaction yields, activated acyl donors such as fatty acid esters (e.g., methyl or vinyl esters) are frequently used instead of free fatty acids. nih.gov Transesterification, where an existing ascorbyl ester is reacted with a different fatty acid, is another efficient enzymatic strategy. mdpi.comnih.gov

| Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Catalysis | Concentrated H₂SO₄, Acid Halides researchgate.netgoogle.com | Often requires high temperatures and harsh conditions researchgate.net | High reaction rates, cost-effective catalysts researchgate.net | Low regioselectivity, potential for ascorbic acid degradation, formation of side products researchgate.net |

| Biocatalysis | Lipases (e.g., Novozym® 435) researchgate.netmdpi.com | Mild temperatures (e.g., 50°C), use of organic solvents mdpi.com | High regioselectivity, environmentally friendly, fewer side products nih.gov | Slower reaction rates, higher cost of enzymes, insolubility of reactants can be a challenge nih.gov |

Comparison of Derivatization Strategies for Ascorbate (B8700270) Stability

L-ascorbic acid is notoriously unstable, readily degrading when exposed to air, light, and heat. researchgate.net Derivatization is a key strategy to protect the molecule, particularly the chemically active enediol system, from oxidation. The effectiveness of the stabilization depends on the nature and position of the chemical modification.

This compound: This derivative is exceptionally stable due to the esterification of all four of its hydroxyl groups. The bulky, lipophilic 2-hexyldecanoate chains sterically hinder access to the lactone ring and protect the entire molecule from oxidative and hydrolytic degradation. Its oil-soluble nature further enhances its stability in anhydrous and lipid-based formulations. pharmaffiliates.comleitin.com.au

Ascorbyl 6-Palmitate: As a C-6 monoester, ascorbyl palmitate has improved lipophilicity compared to ascorbic acid. However, its stability is limited because the critical enediol moiety at the C-2 and C-3 positions remains unprotected and susceptible to hydrolysis and oxidation. nih.gov

Magnesium Ascorbyl Phosphate (B84403) (MAP): This is a highly stable water-soluble derivative. The introduction of a phosphate group at the C-2 position effectively protects the most reactive site of the enediol system from degradation. researchgate.netnih.gov This phosphorylation strategy is a common and effective way to achieve superior stability in aqueous solutions. nih.gov

Ascorbyl Glucoside: In this derivative, a glucose molecule is attached to the hydroxyl group at the C-2 position. Similar to MAP, this modification shields the enediol system, resulting in a very stable water-soluble form of vitamin C that gradually releases ascorbic acid upon enzymatic cleavage in the skin. leitin.com.aunih.gov

Theoretical calculations using Density Functional Theory (DFT) support these experimental observations, showing that modifications to the hydroxyl groups on the lactone ring significantly impact the molecule's bond dissociation energy and ionization potential, which are key indicators of antioxidant activity and stability. nih.gov The most stable derivatives are those in which the enediol system is chemically protected, either by phosphorylation, glycosylation, or, in the case of this compound, comprehensive esterification.

| Derivative | Position of Derivatization | Key Structural Feature | Impact on Stability |

|---|---|---|---|

| L-Ascorbic Acid | N/A (Unmodified) | Exposed enediol system researchgate.net | Highly unstable; prone to rapid oxidation researchgate.netleitin.com.au |

| This compound | C-2, C-3, C-5, C-6 | Four lipophilic ester groups covering all hydroxyls google.com | Very high stability due to complete protection of the molecule and high lipophilicity pharmaffiliates.comleitin.com.au |

| Ascorbyl 6-Palmitate | C-6 | Single ester chain, but enediol system is exposed nih.gov | More stable than L-Ascorbic Acid but less stable than phosphate derivatives due to unprotected enediol group nih.gov |

| Magnesium Ascorbyl Phosphate (MAP) | C-2 | Phosphate group protects the enediol system nih.govnih.gov | Very high stability in aqueous solutions due to protection of the reactive enediol moiety researchgate.netnih.gov |

| Ascorbyl Glucoside | C-2 | Glucose unit protects the enediol system nih.gov | Very high stability; releases ascorbic acid gradually leitin.com.au |

Stability and Degradation Kinetics of Ascorbyl Tetra 2 Hexyldecanoate

Photostability Studies and Photo-Oxidation Kinetics

The stability of Ascorbyl Tetra-2-hexyldecanoate under light exposure is a critical factor for its efficacy in topical products. As a derivative of the notoriously light-sensitive L-ascorbic acid, its photostability has been a key area of investigation.

Mechanisms of Photodegradation

The photodegradation of this compound is understood to proceed via a multi-step process. The initial and primary event is the photo-induced cleavage of one or more of the four ester linkages. This hydrolysis, catalyzed by light energy, liberates free L-ascorbic acid and the corresponding 2-hexyldecanoic acid.

Once L-ascorbic acid is formed, it is subject to rapid photodegradation. The process generally follows first-order kinetics and involves the formation of several intermediates. The primary degradation products include dehydroascorbic acid and subsequently 2,3-diketogulonic acid. These degradation products are responsible for the discoloration and loss of antioxidant activity observed in unstable vitamin C formulations. While this compound is designed to be more stable, the ultimate degradation pathway, once initiated, mirrors that of ascorbic acid.

It is hypothesized that the bulky 2-hexyldecanoate side chains provide a degree of steric hindrance, which may slow the rate of initial photo-cleavage compared to simpler ascorbyl esters.

Illustrative Photodegradation Data

| Parameter | Condition | Observation |

|---|---|---|

| Primary Degradation Pathway | UV Irradiation | Initial ester cleavage followed by oxidation of released ascorbic acid. |

| Key Degradation Intermediates | UV Irradiation | L-ascorbic acid, Dehydroascorbic acid |

| Final Degradation Products | Prolonged UV Irradiation | 2,3-diketogulonic acid, leading to yellow/brown discoloration. |

Influence of Light Spectrum and Intensity

The rate and extent of photodegradation are significantly influenced by the wavelength and intensity of the light source. Both UVA and UVB portions of the electromagnetic spectrum can induce degradation, though the mechanisms and efficiencies may differ.

UVB radiation, being more energetic, is generally associated with more rapid degradation of ascorbic acid and its derivatives. Studies on various vitamin C derivatives have shown that light degradation is often more pronounced than temperature-induced degradation. While specific quantitative data for this compound is limited in publicly available literature, it is established that exposure to both UVA and UVB radiation can compromise its stability. The intensity of the light source directly correlates with the rate of degradation, with higher intensity leading to a faster loss of the active molecule.

Formulation strategies, such as the inclusion of UV filters and opaque packaging, are critical in mitigating the impact of light on the stability of products containing this ingredient.

Table of Illustrative Light Spectrum Influence on Degradation

| Light Source | Relative Degradation Rate | Primary Effect |

|---|---|---|

| UVA (320-400 nm) | Moderate | Contributes to oxidative stress and gradual degradation. |

| UVB (290-320 nm) | High | Causes more rapid ester cleavage and subsequent oxidation. |

| Visible Light (400-700 nm) | Low | Minimal direct degradation, but can contribute to long-term instability in the presence of photosensitizers. |

Oxidative Stability and Degradation Pathways

The oxidative stability of this compound is markedly superior to that of L-ascorbic acid, which is a primary reason for its widespread use. However, it is not completely immune to oxidative degradation.

Aerobic Oxidation Mechanisms and Products

In the presence of oxygen, this compound can undergo oxidation. This process is significantly slower than that of L-ascorbic acid due to the protection of the vulnerable enediol system of the ascorbic acid moiety by the ester groups.

The primary mechanism of aerobic oxidation is thought to involve the formation of radical species. Once the degradation process is initiated, either through light exposure or other factors, the resulting free ascorbic acid is rapidly oxidized. The aerobic degradation of ascorbic acid proceeds through the formation of the ascorbyl radical, which is then converted to dehydroascorbic acid. This can further hydrolyze to 2,3-diketogulonic acid and other subsequent products, leading to a loss of efficacy.

While detailed analyses of the specific oxidation products of the intact this compound molecule are not widely published, it is reasonable to assume that oxidation could also potentially occur on the fatty acid side chains under harsh conditions, leading to a complex mixture of degradation products.

Table of Illustrative Aerobic Oxidation Data

| Condition | Relative Stability | Primary Degradation Products (Post-hydrolysis) |

|---|---|---|

| Ambient Air, Dark, Room Temperature | High | Minimal degradation over extended periods. |

| Elevated Temperature (e.g., 40°C), Dark | Moderate | Slow formation of dehydroascorbic acid and subsequent products. |

| Presence of Pro-oxidants | Low | Accelerated formation of oxidative degradation products. |

Catalytic Effects of Metal Ions on Oxidation Kinetics

The presence of transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can significantly accelerate the oxidative degradation of ascorbic acid. This occurs through a process known as the Fenton reaction, where the metal ion is reduced by ascorbic acid and then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals can then rapidly degrade the ascorbic acid molecule.

While this compound is more resistant to this process due to the esterification of the hydroxyl groups, it is not entirely immune. Once a small amount of hydrolysis occurs, the released ascorbic acid can be rapidly degraded in the presence of metal ions. Furthermore, it is plausible that metal ions could directly interact with the ester linkages, potentially catalyzing their cleavage and initiating the degradation cascade. Therefore, the inclusion of chelating agents in formulations containing this compound is a common strategy to sequester metal ions and enhance stability.

Illustrative Data on Metal Ion Catalysis

| Metal Ion | Concentration | Observed Effect on Ascorbic Acid (Post-hydrolysis) |

|---|---|---|

| Fe³⁺ | ppm levels | Significant acceleration of oxidation via Fenton-like reactions. |

| Cu²⁺ | ppm levels | Strong catalytic effect on aerobic oxidation. |

Hydrolytic Stability and Ester Cleavage

The cleavage of the ester bonds in this compound is a critical step in both its degradation and its mechanism of action, as the release of free ascorbic acid is necessary for its biological activity.

The hydrolytic stability of this compound is dependent on pH. In cosmetic formulations, which typically have a pH between 4.5 and 6.5, the ester linkages are relatively stable. It is reported that significant hydrolysis is not expected in the environmental pH range of 4 to 9. However, at more extreme pH values (highly acidic or alkaline), the rate of hydrolysis increases.

In the skin, the cleavage of the ester bonds is primarily mediated by enzymes, specifically esterases. These enzymes are present in the skin and are responsible for the conversion of the prodrug (this compound) into the active compound (L-ascorbic acid). The kinetics of this enzymatic cleavage are complex and depend on the concentration of the substrate and the activity of the esterases in the skin.

Illustrative pH-Dependent Hydrolysis Data

| pH | Relative Rate of Hydrolysis | Primary Mechanism |

|---|---|---|

| < 4 | Increased | Acid-catalyzed hydrolysis. |

| 4 - 7 | Low | Relatively stable; slow spontaneous hydrolysis. |

| > 7 | Increased | Base-catalyzed hydrolysis (saponification). |

Hydrolysis Kinetics and pH Dependence

The stability of this compound is significantly greater than that of free L-ascorbic acid, which is notoriously unstable in aqueous solutions and when exposed to air and light. skiningredients.comresearchgate.net The derivative's lipophilic nature makes it resistant to oxidation and degradation, especially under exposure to heat or light. hlextract.com

Research indicates that the optimal pH for the stability of formulations containing this active ingredient is around 5.5. skiningredients.com While more stable than its precursors, this compound is still susceptible to degradation over time. One study noted that the compound can lose approximately 15% of its concentration over eight weeks in a cosmetic formulation. exponentbeauty.com Another study evaluated the stability of a formulation containing 1% ascorbyl tetra-isopalmitate (a closely related tetra-ester derivative) under heat stress conditions. skiningredients.comnih.gov The results, which indicate medium stability, are summarized in the table below. skiningredients.comnih.gov

Table 1. Stability of a Formulation Containing 1% Ascorbyl Tetra-isopalmitate Over 35 Days at Different Temperatures.

| Time (Days) | Concentration at Room Temp. (%) | Concentration at 37°C (%) | Concentration at 45°C (%) |

|---|---|---|---|

| 0 | 100.0 | 100.0 | 100.0 |

| 7 | 99.1 | 97.5 | 94.2 |

| 14 | 98.5 | 96.1 | 91.8 |

| 21 | 97.8 | 94.3 | 88.1 |

| 28 | 97.1 | 92.8 | 85.3 |

| 35 | 96.2 | 91.5 | 82.7 |

Data adapted from a 35-day stability study on a cosmetic formulation. skiningredients.comnih.gov

Recent studies have highlighted that while generally stable, this compound can degrade rapidly when subjected to significant oxidative stress. nih.govphyto-c.com Specifically, exposure to singlet oxygen, a common free radical, resulted in almost complete degradation of the compound within 10 minutes in one study. phyto-c.com This suggests that the stability of the compound is highly dependent on the oxidative environment of the system it is in.

Enzymatic Esterolysis Pathways in Biological Systems

This compound functions as a pro-drug, or precursor, to L-ascorbic acid. nih.govsytheonltd.com Its lipophilic nature facilitates its penetration into biological membranes. guidechem.comnih.gov Once inside cells, it must be converted into free ascorbic acid to become biologically active. guidechem.comsytheonltd.com This conversion occurs through enzymatic hydrolysis of the ester bonds.

Studies have demonstrated that after topical application, this compound is effectively absorbed into epidermal cells. drsperonsnaturalskincare.com Inside the keratinocytes, the compound is slowly metabolized, releasing ascorbic acid. drsperonsnaturalskincare.com Research involving cultured epidermis cells (Pam212) showed a significantly higher intracellular concentration of ascorbic acid after treatment with this compound compared to treatment with ascorbic acid itself. drsperonsnaturalskincare.com It is proposed that the tetra-ester is gradually hydrolyzed into mono-, di-, and tri-ester forms before being fully converted to ascorbic acid, with these intermediate forms potentially residing within cellular lipids. drsperonsnaturalskincare.com While the specific esterase enzymes responsible for this bio-conversion in the skin are not fully detailed in the available literature, the process is fundamental to the compound's mechanism of action. sytheonltd.comdrsperonsnaturalskincare.com

Strategies for Enhanced Compound Stability in Research Systems

Given the susceptibility of this compound to degradation under certain conditions, various strategies have been developed to enhance its stability in research and commercial formulations.

One primary strategy is the inclusion of other antioxidants in the formulation. These antioxidants can act synergistically to protect the primary compound from oxidative degradation. For example, research has shown that the stability of tetrahexyldecyl ascorbate (B8700270) is significantly improved when combined with acetyl zingerone, which acts as a stabilizing antioxidant and prevents the degradation of the vitamin C derivative when exposed to singlet oxygen. nih.govphyto-c.com Similarly, combining vitamin C derivatives with vitamin E has been shown to considerably increase chemical stability. skiningredients.com

Another effective approach is the use of advanced formulation and delivery systems. Emulsified systems are widely used to protect active molecules from oxidation and degradation. researchgate.netbohrium.com Specifically, oil-in-water (o/w) emulsions that contain liquid crystalline structures, which are similar to the lipid structures in the stratum corneum, have been shown to provide significant chemical stabilization for vitamin C and its derivatives. researchgate.netsci-hub.se These complex colloidal structures, which can consist of lamellar liquid crystalline and crystalline gel phases, can encapsulate the active ingredient, offering very efficient protection against degradation. researchgate.netbohrium.comsci-hub.se Multiple emulsions (e.g., water-in-oil-in-water or W/O/W) have also been investigated as stable carrier systems for both hydrophilic and lipophilic vitamin C derivatives. researchgate.net

Advanced Analytical Characterization and Quantification Methods for Ascorbyl Tetra 2 Hexyldecanoate

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the selective separation and quantification of Ascorbyl Tetra-2-hexyldecanoate from complex matrices typical of cosmetic and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the routine analysis of this compound. The development of a robust HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A common approach utilizes a reversed-phase C18 column, which is well-suited for the separation of lipophilic compounds like this compound. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for its simplicity and reproducibility. The mobile phase typically consists of a mixture of organic solvents, such as methanol (B129727) and isopropanol, to ensure the solubility and proper elution of the analyte. For instance, a mobile phase of acetonitrile, methanol, and a buffer solution can be used for the simultaneous determination of various cosmetic ingredients, including vitamin C derivatives. rasayanjournal.co.in

Detection is commonly performed using a UV detector. The wavelength for monitoring this compound is selected based on its UV absorbance spectrum, with 230 nm being a frequently reported wavelength for high selectivity. moca.net.ua The method's specificity is confirmed by the absence of interfering peaks from the formulation's excipients at the retention time of the analyte. researchgate.net

Method validation is a critical aspect of HPLC method development, encompassing parameters such as linearity, accuracy, precision, and robustness, in accordance with guidelines from the International Conference on Harmonisation (ICH). moca.net.uaresearchgate.netresearchgate.net

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | rasayanjournal.co.in |

| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 85:10:5, v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | rasayanjournal.co.in |

| Detection | UV at 230 nm | moca.net.ua |

| Injection Volume | 10 µL | nih.gov |

| Column Temperature | 30 °C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS-TOF) for Derivatized and Metabolite Quantification

For more demanding applications, such as the quantification of metabolites or trace amounts of this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) analyzer, offers superior sensitivity and specificity. LC-MS-TOF allows for the accurate mass determination of the analyte and its fragments, aiding in unequivocal identification.

The analysis of this compound and its metabolites by LC-MS can be challenging due to their potential for low ionization efficiency. To overcome this, chemical derivatization is often employed. Derivatization modifies the analyte's structure to enhance its ionization efficiency and improve its chromatographic behavior. researchgate.net For hydroxyl-containing compounds like vitamin C derivatives, various derivatization reagents are available that introduce a readily ionizable moiety. ddtjournal.com For instance, derivatization can be used to improve the detection of vitamin D metabolites, a principle applicable to other fat-soluble vitamins and their derivatives. nih.govresearchgate.net

In the context of metabolite quantification, LC-MS-TOF is invaluable. After administration or during stability studies, this compound can be hydrolyzed back to ascorbic acid and 2-hexyldecanoic acid, or undergo other metabolic transformations. A validated LC-MS-TOF method can simultaneously separate and quantify the parent compound and its various metabolites. nih.gov The use of a TOF mass analyzer provides high-resolution mass data, which is crucial for the identification of unknown metabolites. nih.gov

The development of such a method involves optimizing the liquid chromatography separation, the electrospray ionization (ESI) source parameters, and the TOF-MS settings to achieve the desired sensitivity and mass accuracy. nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques are instrumental in the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. nih.gov ¹H NMR provides information on the different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. Specific chemical shifts can be assigned to the protons and carbons of the ascorbic acid moiety and the four 2-hexyldecanoate chains, confirming the esterification at the designated positions. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester carbonyl (C=O) stretching, C-O stretching, and the various C-H bonds of the alkyl chains. nih.govresearchgate.net The presence of the ester band is a key indicator of the successful synthesis of the derivative. researchgate.net

UV-Visible Spectrophotometry : As mentioned in the HPLC section, UV-Visible spectrophotometry is primarily used for the quantitative analysis of this compound. The molecule exhibits a characteristic UV absorbance maximum, which is utilized for its detection and quantification in solutions.

Table 2: Key Spectroscopic Data for the Characterization of Ascorbyl Esters

| Technique | Key Observations | Significance | Source |

| ¹H NMR | Signals corresponding to protons on the ascorbic acid ring and the alkyl chains. | Confirms the presence of both structural components. | nih.govnih.gov |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups and carbons of the ascorbic acid and fatty acid moieties. | Provides detailed information on the carbon framework and confirms esterification. | nih.gov |

| FT-IR | Characteristic absorption band for the ester carbonyl (C=O) group. | Confirms the formation of the ester linkages. | nih.govresearchgate.net |

Thermal Analysis for Stability Assessment (Thermogravimetry, Differential Scanning Calorimetry)

The thermal stability of this compound is a critical parameter, particularly for its application in products that may be exposed to varying temperatures during storage and use. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the compound's behavior upon heating.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature of this compound. The temperature at which a significant weight loss occurs indicates the onset of thermal degradation.

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can be used to determine its melting point and to study its physical stability in different formulations. The presence of endothermic or exothermic peaks can indicate phase changes or chemical reactions. nih.gov

The combination of TGA and DSC in a simultaneous thermal analyzer can offer a more comprehensive understanding of the thermal events, correlating mass changes with energetic transitions.

Validation and Inter-Laboratory Comparability of Analytical Methods

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. For a compound like this compound, which is used in regulated products, rigorous validation is a prerequisite.

Method validation is performed according to established guidelines, such as those from the ICH, and typically includes the evaluation of the following parameters:

Specificity : The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Inter-laboratory comparability , also known as a collaborative study or round-robin test, is the ultimate test of a method's reproducibility. europa.eu In such a study, the same samples are analyzed by multiple laboratories using the same analytical method. The results are then statistically analyzed to assess the between-laboratory variability. Establishing strong inter-laboratory comparability is crucial for ensuring consistent quality control of this compound across different manufacturing sites and regulatory bodies. europa.eu The guidelines for conducting such studies are provided by organizations like IUPAC and AOAC International. europa.eu

Advanced Formulation Science and Delivery System Research for Ascorbyl Tetra 2 Hexyldecanoate

Strategies for Optimizing Stability in Complex Matrices

Ascorbyl tetra-2-hexyldecanoate, a tetraester of ascorbic acid and isopalmitic acid, is recognized for its superior stability compared to L-ascorbic acid. chemicalbook.comyrchemspec.com This enhanced stability is a key advantage, allowing it to be incorporated into various cosmetic and pharmaceutical formulations without rapid degradation from heat or light exposure. hlextract.com However, to maximize its efficacy and shelf-life within complex formulations such as creams, lotions, and serums, specific strategies are necessary. yrbeautyactives.com

The inherent oil-solubility of this compound contributes significantly to its stability, protecting it from oxidation. hlextract.comyrbeautyactives.com This lipophilic nature allows it to be effectively absorbed through the skin. chemicalbook.com Proper storage conditions, such as keeping the compound at temperatures between 2-10 degrees Celsius and protecting it from light and moisture, are also crucial for maintaining its integrity. alexmo-cosmetics.defujifilm.com Formulations should be prepared to prevent repeated freeze-thaw cycles which can inactivate the product. medchemexpress.com

Role of pH and Co-Antioxidants in Formulation Stability

The pH of a formulation plays a critical role in the stability of this compound. Research indicates that the optimal pH for formulations containing this compound is between 4.0 and 6.0. alexmo-cosmetics.demyskinrecipes.com Maintaining the pH within this range helps to preserve the molecule's structure and antioxidant capacity.

The inclusion of co-antioxidants can further enhance the stability of this compound. While specific studies detailing the synergistic effects of other antioxidants with this particular derivative are emerging, the principle of using co-antioxidants to regenerate the primary antioxidant is a well-established strategy in formulation science. For instance, combining it with other antioxidants or peptide-based products can lead to optimal results. guidechem.com Additionally, if water is present in the formulation, adding a chelating agent like Disodium EDTA at a concentration of 0.2% is recommended to bind metal ions that could otherwise catalyze the degradation of Vitamin C derivatives. myskinrecipes.com

| Factor | Recommended Condition | Rationale |

| pH | 4.0 - 6.0 | Optimizes stability and preserves molecular integrity. alexmo-cosmetics.demyskinrecipes.com |

| Co-Antioxidants | Use in combination | Can enhance overall antioxidant capacity and stability. guidechem.com |

| Chelating Agents | 0.2% Disodium EDTA (in aqueous formulas) | Binds metal ions that can degrade the compound. myskinrecipes.com |

Physical Stability of Formulations and Compound Integrity

The physical stability of a formulation is paramount to ensuring the uniform distribution and bioavailability of this compound. As an oil-soluble ingredient, it is well-suited for anhydrous (water-free) and emulsion-based products. chemicalbook.com In emulsions, proper formulation techniques are essential to prevent phase separation, creaming, or coalescence, which could compromise the integrity of the product and the active ingredient.

The compound's high purity, often available at 95% or higher, contributes to the consistency and reliability of formulations. ulprospector.com Its physical state as a colorless to light yellow liquid allows for versatile incorporation into various cosmetic bases. hlextract.com The stability of this compound is such that it can remain stable in a cream formula for at least 24 months. myskinrecipes.com To ensure long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. medchemexpress.com

Encapsulation and Nanotechnology-Based Delivery Approaches

To further protect this compound from degradation and enhance its delivery into the skin, advanced delivery systems such as encapsulation and nanotechnology are being explored. These technologies aim to improve the compound's stability, control its release, and target its delivery to specific layers of the skin.

Microencapsulation Techniques for Controlled Release

Microencapsulation involves enclosing the active ingredient within a protective shell. This technique can shield this compound from environmental factors like oxygen and light, thereby enhancing its stability. Studies on the microencapsulation of vitamin C have demonstrated the potential for sustained release over extended periods. nih.govnih.gov For example, research on vitamin C nanocapsules has shown a sustained release over 14 days, with high encapsulation efficiency. nih.gov While specific research on the microencapsulation of this compound is a growing area of interest, the principles derived from general vitamin C encapsulation are applicable and suggest a promising avenue for enhancing its performance in formulations.

Nanoemulsion and Nanoliposomal Formulations

Nanoemulsions and nanoliposomes represent cutting-edge approaches to delivering lipophilic compounds like this compound. Nanoemulsions are dispersions of oil and water with droplet sizes in the nanometer range, which can enhance the penetration of active ingredients through the skin. A study involving a nanoemulsion of lemon essential oil containing ascorbyl tetraisopalmitate demonstrated that such a formulation can protect the vitamin C derivative from oxidation. nanomedicine-rj.com

Nanoliposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. These carriers can facilitate the transport of this compound across the stratum corneum, the outermost layer of the skin, and into the deeper epidermal and dermal layers where it can exert its biological effects.

| Delivery System | Key Advantages for this compound |

| Microencapsulation | - Enhanced stability against environmental factors.- Potential for controlled and sustained release. nih.govnih.gov |

| Nanoemulsions | - Improved skin penetration.- Protection from oxidation. nanomedicine-rj.com |

| Nanoliposomes | - Facilitated transport across the stratum corneum.- Targeted delivery to deeper skin layers. |

Research on Targeted Delivery Systems for Specific Biological Compartments

The ultimate goal of advanced delivery systems is to deliver the active ingredient to the specific biological compartment where it is needed most. For this compound, this often means targeting the viable epidermis and dermis to stimulate collagen synthesis and provide antioxidant protection. chemicalbook.com

Research in this area is focused on designing delivery systems that can navigate the complex structure of the skin and release their payload at the desired site. This could involve modifying the surface of nanocarriers with ligands that bind to specific receptors on skin cells or engineering systems that respond to physiological triggers within the skin, such as changes in pH or enzyme activity. While still in the early stages, the development of such targeted delivery systems holds the potential to significantly enhance the efficacy of this compound in dermatological and cosmetic applications.

Comparative Biochemical and Cellular Efficacy of Ascorbyl Tetra 2 Hexyldecanoate with Other Ascorbate Derivatives

Comparative Analysis with L-Ascorbic Acid

L-Ascorbic Acid (LAA) is the pure, biologically active form of Vitamin C. etprotein.com It is a potent antioxidant that neutralizes free radicals, stimulates collagen synthesis, and inhibits melanin (B1238610) production. etprotein.com However, its utility in topical formulations is hampered by its inherent instability in the presence of light, air, and heat, and its hydrophilic nature which limits its penetration through the lipid-rich skin barrier. etprotein.comexponentbeauty.com

Ascorbyl Tetra-2-hexyldecanoate, also known as Tetrahexyldecyl Ascorbate (B8700270), is a lipophilic derivative of Vitamin C, making it more stable and capable of deeper skin penetration. etprotein.commedchemexpress.comspecialchem.com This enhanced penetration is a key differentiator from L-Ascorbic Acid. etprotein.com While L-Ascorbic Acid is water-soluble and struggles to pass through the skin's lipid barrier, the oil-soluble nature of this compound allows it to be more readily absorbed. etprotein.commdpi.com

In terms of efficacy, studies suggest that this compound can stimulate collagen production, potentially more effectively than L-Ascorbic Acid at lower concentrations due to its superior penetration. etprotein.com Both forms offer antioxidant benefits, but the increased stability of this compound ensures it retains its potency for longer. etprotein.com Research has shown that this compound can reduce melanin synthesis, indicating its potential as an effective agent for addressing hyperpigmentation. etprotein.com In one study, a 2% concentration of another stable vitamin C derivative, 3-O-Ethyl Ascorbic Acid, was shown to even out skin tone and reduce pigmentation in human clinical trials. reddit.com

A study on human dermal fibroblasts showed that L-Ascorbic Acid had a stronger effect on collagen and proteoglycan synthesis compared to an oil-soluble form. drirenaeris.com However, this compound has been shown to protect against UVB-induced cell damage and reduce the production of inflammatory mediators like IL-1α and prostaglandin (B15479496) E2. medchemexpress.com

Table 1: Comparison of L-Ascorbic Acid and this compound

| Feature | L-Ascorbic Acid | This compound |

| Solubility | Water-soluble mdpi.com | Oil-soluble specialchem.com |

| Stability | Unstable, sensitive to light, air, and heat exponentbeauty.com | Stable specialchem.com |

| Skin Penetration | Limited due to hydrophilic nature etprotein.com | Enhanced due to lipophilic nature etprotein.com |

| Collagen Synthesis | Stimulates collagen production etprotein.com | Stimulates collagen production, potentially more effective at lower concentrations etprotein.com |

| Antioxidant Activity | Potent antioxidant etprotein.com | Potent antioxidant with better stability etprotein.comspecialchem.com |

| Hyperpigmentation | Inhibits melanin production etprotein.com | Reduces melanin synthesis etprotein.com |

Comparison with Other Ascorbyl Esters (e.g., Magnesium Ascorbyl Phosphate (B84403), Ascorbyl Palmitate)

The family of ascorbyl esters includes several other derivatives, each with distinct properties.

Magnesium Ascorbyl Phosphate (MAP) is a water-soluble and stable derivative of Vitamin C. letsmakebeauty.com It is known to be gentle on the skin and is often used in products for sensitive skin. letsmakebeauty.com Like this compound, MAP stimulates collagen synthesis and has skin-brightening effects. letsmakebeauty.comchemistconfessions.com However, some sources suggest that MAP has poor skin penetration and its conversion to ascorbic acid in the skin can be unreliable. skincarestories.com In contrast, a study using a nanoemulsion spray with 10% MAP showed significant improvements in skin moisture, smoothness, and reduction in hyperpigmentation. researchgate.net

Ascorbyl Palmitate (AP) is another lipid-soluble derivative, formed from ascorbic acid and palmitic acid. comvikin.com It provides surface-level antioxidant protection against environmental pollutants. karmicskin.com While both this compound and Ascorbyl Palmitate are oil-soluble, the former is noted for its deeper skin penetration and more potent effects on collagen production and skin brightening. karmicskin.com Ascorbyl Palmitate is considered less potent in comparison. karmicskin.com Interestingly, one study found that Ascorbyl Palmitate could promote UVB-induced lipid peroxidation and cytotoxicity in keratinocytes, suggesting it may intensify skin damage under certain conditions despite its antioxidant properties. nih.gov

Table 2: Comparison of this compound with Other Ascorbyl Esters

| Feature | This compound | Magnesium Ascorbyl Phosphate (MAP) | Ascorbyl Palmitate (AP) |

| Solubility | Oil-soluble specialchem.com | Water-soluble letsmakebeauty.com | Oil-soluble comvikin.com |

| Stability | Stable specialchem.com | Stable letsmakebeauty.com | More stable than L-Ascorbic Acid mdpi.com |

| Skin Penetration | Deep penetration specialchem.com | Potentially poor penetration skincarestories.com | Surface-level action karmicskin.com |

| Primary Benefits | Collagen boosting, brightening, antioxidant specialchem.comcomvikin.com | Brightening, collagen synthesis, gentle letsmakebeauty.comchemistconfessions.com | Surface antioxidant protection karmicskin.com |

| Potency | High karmicskin.com | Moderate, with unreliable conversion skincarestories.com | Less potent karmicskin.com |

Differential Mechanisms of Action among Ascorbate Derivatives

The primary mechanism for all ascorbate derivatives involves their conversion to L-Ascorbic Acid within the skin, which then exerts its biological effects. researchgate.net However, the efficiency of this conversion and the pathways of penetration differ significantly.

This compound, being lipophilic, is thought to penetrate the skin through the lipid matrix of the stratum corneum. specialchem.com Once absorbed, it is metabolized by enzymes in the skin to release active L-Ascorbic Acid. bareluxeskincare.com This delivery system allows for a more sustained release of Vitamin C into the deeper layers of the skin. etprotein.com

In contrast, water-soluble derivatives like Magnesium Ascorbyl Phosphate rely on different transport mechanisms to cross the skin barrier. Their penetration is generally considered less efficient than their lipophilic counterparts. skincarestories.com The transport of ascorbate and its oxidized form, dehydroascorbic acid, into cells occurs through separate mechanisms. researchgate.net Ascorbate is transported via sodium-dependent carriers, while dehydroascorbic acid enters cells more rapidly through glucose transporters and is then reduced to ascorbate. researchgate.net

Ascorbyl Palmitate, although lipid-soluble, primarily acts on the surface layers of the skin. karmicskin.com Its larger molecular structure may limit its penetration to the deeper dermal layers where collagen synthesis predominantly occurs.

The differential effects of ascorbate derivatives can also be attributed to their varying stabilities and the resulting concentrations of the reduced form of ascorbic acid in the cellular environment. nih.gov

Assessment of Relative Efficacy in Modulating Cellular Processes

The relative efficacy of ascorbate derivatives in modulating cellular processes such as collagen synthesis, antioxidant protection, and inhibition of melanogenesis is a key area of research.

Collagen Synthesis: Studies indicate that L-Ascorbic Acid has a potent effect on stimulating collagen synthesis. drirenaeris.com While this compound is also effective, its primary advantage lies in its ability to reach the fibroblasts in the dermis where collagen is produced, potentially leading to significant effects even at lower concentrations. etprotein.com Magnesium Ascorbyl Phosphate has also been shown to promote collagen production. chemistconfessions.com

Antioxidant Activity: All forms of Vitamin C possess antioxidant properties. nih.gov L-Ascorbic Acid is a powerful free radical scavenger. nih.gov The efficacy of the derivatives in this regard is largely dependent on their ability to be converted to L-Ascorbic Acid within the cells. This compound's stability ensures that a higher amount of the active compound is available to provide antioxidant protection over time. etprotein.comspecialchem.com

Modulation of Cellular Processes: this compound at a concentration of 100 μM has been shown to prevent the decrease in viability of HaCaT keratinocytes induced by UVB, hydrogen peroxide, or tert-butyl hydroperoxide. medchemexpress.com It also reduces the production of pro-inflammatory cytokines like IL-1α and prostaglandin E2. medchemexpress.com In contrast, while Ascorbyl Palmitate can reduce reactive oxygen species, it has also been observed to promote UVB-induced lipid peroxidation and cytotoxicity in keratinocytes. nih.gov

Table 3: Summary of Cellular Efficacy

| Cellular Process | L-Ascorbic Acid | This compound | Magnesium Ascorbyl Phosphate | Ascorbyl Palmitate |

| Collagen Synthesis | High efficacy drirenaeris.com | High efficacy due to deep penetration etprotein.com | Effective chemistconfessions.com | Limited efficacy due to surface action karmicskin.com |

| Antioxidant Protection | Potent but unstable exponentbeauty.com | Potent and stable specialchem.com | Stable antioxidant letsmakebeauty.com | Surface antioxidant, potential for pro-oxidant activity karmicskin.comnih.gov |

| Inhibition of Melanogenesis | Effective etprotein.com | Effective etprotein.com | Effective researchgate.net | Less potent karmicskin.com |

| Cellular Protection (vs. UVB) | Protective nih.gov | Protective, reduces inflammation medchemexpress.com | Not specifically detailed | Mixed effects, potential for cytotoxicity nih.gov |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of ascorbyl tetra-2-hexyldecanoate critical for experimental design?

- Answer : The compound (C₇₀H₁₂₈O₁₀, molecular weight 1129.76) features high hydrophobicity (XlogP: 28.2; LogP: ~21.01), 10 hydrogen bond acceptors, and a polar surface area of 132 Ų. Its 62 rotatable bonds and stereochemical complexity (2 defined and 4 undefined stereocenters) necessitate advanced analytical methods like chiral HPLC for characterization. Solubility in nonpolar solvents and stability under ambient conditions (density: 0.928–0.941 g/mL at 20°C) are key for formulation studies .

Q. How can researchers verify the purity and stability of this compound in experimental formulations?

- Answer : Use reversed-phase HPLC with UV detection (λ ~265 nm for ascorbyl derivatives) and mass spectrometry to confirm molecular integrity. Accelerated stability testing (40°C/75% RH for 6 months) can assess degradation pathways, while FTIR and NMR (¹H/¹³C) validate esterification completeness and stereochemical configuration .

Advanced Research Questions

Q. What methodologies address contradictions in reported bioactivity data (e.g., melanin inhibition vs. collagen synthesis)?

- Answer : Discrepancies may arise from in vitro vs. in vivo models. For in vitro studies, use 3D skin equivalents (e.g., MatTek EpiDerm™) to mimic transdermal absorption. Quantify intracellular Vitamin C conversion via LC-MS and correlate with melanin reduction (measured by spectrophotometry at 405 nm). For collagen activation, employ fibroblast cultures with qPCR for collagen I/III mRNA and ELISA for procollagen peptide .

Q. How can computational modeling overcome challenges in predicting the compound’s behavior due to its large molecular size?

- Answer : Molecular dynamics simulations (e.g., GROMACS) with lipid bilayer models (e.g., POPC membranes) can predict permeability coefficients. Docking studies (AutoDock Vina) against tyrosinase or collagenase active sites require fragment-based approaches due to the molecule’s size (80 heavy atoms). Parameterize force fields using DFT calculations for ester groups .

Q. What experimental strategies resolve stereochemical uncertainties impacting synthesis and bioactivity?

- Answer : The undefined stereocenters (4 of 6 total) require enantioselective synthesis via lipase-catalyzed esterification (e.g., Candida antarctica Lipase B). Chiral SFC (supercritical fluid chromatography) or X-ray crystallography of crystalline intermediates can assign configurations. Bioactivity comparisons between stereoisomers (e.g., melanin inhibition assays) clarify structure-activity relationships .

Q. How should researchers validate claims of 16.5× greater transdermal efficacy compared to ascorbic acid?

- Answer : Use Franz diffusion cells with excised human skin (OECD TG 428) and receptor fluid sampling via HPLC. Compare flux rates (Jss) and permeability coefficients (Kp) with unmodified Vitamin C. Confocal Raman spectroscopy tracks stratum corneum penetration depth. Replicate studies across multiple donors to account for skin variability .

Data Contradiction & Reproducibility

Q. Why do nomenclature inconsistencies (e.g., tetraisopalmitate vs. tetra-2-hexyldecanoate) complicate literature searches?

- Answer : The compound is variably named across databases (e.g., INCI: Ascorbyl Tetraisopalmitate; IUPAC: Tetrakis(2-hexyldecanoate)). Cross-reference CAS 183476-82-6 and molecular formula (C₇₀H₁₂₈O₁₀) to filter irrelevant results. Use SciFinder’s Keep function to exclude trade names and patent noise .

Q. How to reconcile divergent stability claims (e.g., ambient stability vs. thermal degradation at >90°C)?

- Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., boiling point: ~947°C predicted). Oxidative stability via Rancimat (AOCS Cd 12b-92) under nitrogen vs. air clarifies ambient storage limits. Publish raw DSC thermograms for reproducibility .

Regulatory & Safety Considerations

Q. What preclinical assays are required to address the lack of toxicological data for this compound?

- Answer : Follow OECD guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.